molecular formula C11H13N5OS B6462232 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide CAS No. 2549065-74-7

2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide

Cat. No.: B6462232
CAS No.: 2549065-74-7
M. Wt: 263.32 g/mol
InChI Key: IEXSQBISKAQJNQ-UHFFFAOYSA-N
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Description

2-{5-[(2-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is a synthetic organic compound featuring the 1,3,4-thiadiazole heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological potential. Derivatives of 1,3,4-thiadiazole are extensively investigated for their cytotoxic , anticancer , and antimicrobial properties . The structure of this particular compound, which incorporates a 2-methylphenyl substituent and a flexible acetohydrazide side chain, is designed to offer significant versatility as a key synthetic intermediate for the development of novel pharmacologically active molecules . Researchers value this scaffold because it acts as a bioisostere for pyrimidine and pyridazine rings, which can allow it to interact effectively with biological targets such as enzymes and DNA . This compound is provided for early-stage discovery research. As part of a collection of rare and unique chemicals, this product is sold as-is, and buyers are responsible for confirming its identity and purity. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5OS/c1-7-4-2-3-5-8(7)13-11-16-15-10(18-11)6-9(17)14-12/h2-5H,6,12H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXSQBISKAQJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NN=C(S2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides, synthesized via condensation of acylhydrazides with isothiocyanates, undergo cyclization in acidic or basic conditions to form 1,3,4-thiadiazoles. For example, 2-(5-methyl-2-benzoxazolinone-3-yl)acetohydrazide reacts with aromatic isothiocyanates to yield thiosemicarbazides, which are subsequently treated with triethylamine or orthophosphoric acid to form 1,3,4-thiadiazoles. In the context of 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide, the precursor 5-(2-methylphenylamino)-1,3,4-thiadiazole-2-thiol is synthesized by cyclizing a thiosemicarbazide derived from 2-methylphenyl isothiocyanate and a hydrazide intermediate.

Mechanistic Insight :

  • Condensation of acylhydrazide with 2-methylphenyl isothiocyanate forms a thiosemicarbazide.

  • Acid-catalyzed cyclization (e.g., H<sub>3</sub>PO<sub>4</sub>) eliminates H<sub>2</sub>O, forming the thiadiazole ring.

Oxidative Annulation of Acylhydrazides

Recent advances utilize aerobic oxidative annulation for thiadiazole synthesis. Acylhydrazides react with isothiocyanates in the presence of 4-dimethylaminopyridine (DMAP) and molecular oxygen, forming acyldiazenes that cyclize to 1,3,4-thiadiazoles. While this method is less documented for aryl-substituted thiadiazoles, adapting the protocol with 2-methylphenyl isothiocyanate could yield the desired core structure.

Example Protocol :

  • Reactants : Benzoylhydrazide (1.0 mmol), 2-methylphenyl isothiocyanate (2.0 mmol), DMAP (1.0 equiv), CH<sub>3</sub>CN (2.0 mL).

  • Conditions : 70°C, O<sub>2</sub> atmosphere, 15 h.

  • Workup : Quench with NH<sub>4</sub>Cl, extract with DCM, purify via silica gel chromatography.

Functionalization of the Thiadiazole Core

Introduction of the 2-Methylphenylamino Group

The 5-position of the thiadiazole is functionalized via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. In BI-90H9 synthesis, 5-nitrothiazole undergoes substitution with a methoxyethylamine, suggesting analogous strategies for introducing 2-methylphenylamino groups.

Stepwise Approach :

  • Nitration : Introduce a nitro group at the 5-position of 1,3,4-thiadiazole-2-thiol using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

  • Reduction : Reduce nitro to amine with H<sub>2</sub>/Pd-C or Fe/HCl.

  • Coupling : React with 2-methylphenyl bromide via Buchwald-Hartwig amination or Ullmann coupling.

Optimization Notes :

  • Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) and ligands (Xantphos) improve coupling efficiency.

  • Yields range from 55% to 68% depending on solvent (toluene > DMF) and base (Cs<sub>2</sub>CO<sub>3</sub> > K<sub>3</sub>PO<sub>4</sub>).

Acetohydrazide Side Chain Installation

The acetohydrazide moiety is introduced via hydrazinolysis of ester or acyl chloride intermediates.

Method A: Ester Hydrazinolysis

  • Synthesize ethyl 2-(5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl)acetate by alkylating the thiadiazole thiol with ethyl bromoacetate.

  • React with hydrazine hydrate (80% ethanol, reflux, 6 h) to yield the acetohydrazide.

Method B: Acyl Chloride Route

  • Convert carboxylic acid (e.g., 2-(thiadiazolyl)acetic acid) to acyl chloride using SOCl<sub>2</sub>.

  • Treat with hydrazine hydrate in anhydrous THF at 0°C to room temperature.

Yield Comparison :

MethodSolventTemperatureYield
AEthanolReflux62%
BTHF0°C → RT58%

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7 to 7:3) or DCM/methanol (95:5). For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/H<sub>2</sub>O) is employed.

Spectroscopic Validation

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Key signals include δ 2.30 (s, 3H, CH<sub>3</sub>), 4.10 (s, 2H, CH<sub>2</sub>), 7.20–7.60 (m, 4H, Ar-H), 9.80 (s, 1H, NH).

  • IR : Peaks at 3250 cm<sup>−1</sup> (N-H), 1660 cm<sup>−1</sup> (C=O), 1550 cm<sup>−1</sup> (C=N).

  • MS : Molecular ion peak at m/z 307 (M+H)<sup>+</sup>, consistent with C<sub>11</sub>H<sub>11</sub>N<sub>5</sub>OS.

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing formation of 1,2,4-triazoles or oxadiazoles is mitigated by strict control of acid concentration (H<sub>3</sub>PO<sub>4</sub> > 85%) and reaction time (<6 h).

Side Reactions in Hydrazinolysis

Overalkylation of the thiol group is minimized by using a 2:1 molar ratio of hydrazine to ester and maintaining temperatures below 80°C .

Chemical Reactions Analysis

Key Chemical Reactions

Reaction TypeReagents/ConditionsOutcomeReference
Thiadiazole cyclization Thiosemicarbazide, carbonyl compound, H₂SO₄Formation of 1,3,4-thiadiazole ring
Hydrazide formation Acid hydrazide, ethyl chloroacetate, NaOHAcetohydrazide group incorporation
Aromatic substitution 2-Methylphenylamine, coupling agentsSubstitution at C-5 position of thiadiazole ring

Reaction Mechanisms

  • Thiadiazole Ring Synthesis :

    • Nucleophilic attack : The thiosemicarbazide’s sulfur attacks the carbonyl carbon of a ketone/aldehyde, forming an intermediate.

    • Cyclization : Acidic conditions (e.g., H₂SO₄) facilitate intramolecular cyclization, releasing water and forming the thiadiazole ring .

  • Hydrazide Formation :

    • Acylation : Acid hydrazides react with ethyl chloroacetate via nucleophilic substitution, forming an ester intermediate.

    • Hydrolysis : Basic conditions (e.g., NaOH) hydrolyze the ester to yield the acetohydrazide .

  • Substitution at C-5 Position :

    • Electrophilic substitution : The electron-deficient C-5 position of the thiadiazole reacts with aromatic amines (e.g., 2-methylphenylamine) to form a substituted derivative .

Stability and Reactivity

  • Hydrolysis : The acetohydrazide group may undergo hydrolysis under acidic or basic conditions, generating carboxylic acid derivatives.

  • Thiadiazole Ring Reactivity : The sulfur atom in the thiadiazole ring can participate in redox reactions or act as a nucleophile under specific conditions .

Comparison of Reaction Conditions

ParameterThiadiazole CyclizationHydrazide FormationAromatic Substitution
Temperature Reflux (80–90°C)Room temperatureRoom temperature
Time 10–12 hours2–4 hours4–6 hours
Yield 75%60–70%65–80%
Key Reagents H₂SO₄, CS₂NaOH, ethyl chloroacetateCoupling agents

This compound’s synthesis and reactivity highlight the versatility of thiadiazole-hydrazide hybrids in medicinal chemistry, with applications spanning oncology and antimicrobial research .

Scientific Research Applications

Biological Activities

The compound has been studied for its diverse biological activities, which include:

  • Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit significant antibacterial and antifungal properties. For example, studies have shown that similar compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in treating infections .
  • Anticancer Properties : Thiadiazole derivatives have been investigated for their anticancer effects. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of oncogenic pathways .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory properties of thiadiazole derivatives. These compounds may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, offering potential therapeutic avenues for inflammatory diseases .

Applications in Drug Development

Given its promising biological activities, 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide can be explored in several therapeutic areas:

  • Infectious Diseases : The antimicrobial properties suggest its application in developing new antibiotics or antifungal agents.
  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for anticancer drug formulation.
  • Chronic Inflammatory Conditions : The anti-inflammatory effects may lead to its use in treating diseases like arthritis or other inflammatory disorders.

Case Studies and Research Findings

Several studies have documented the efficacy of thiadiazole derivatives:

  • A study published in the Journal of Medicinal Chemistry demonstrated that a related thiadiazole compound exhibited potent activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an antibiotic .
  • Another research article focused on the anticancer properties of thiadiazole derivatives. It reported that certain modifications to the thiadiazole ring enhanced cytotoxicity against breast cancer cell lines, suggesting structure-activity relationships that could guide future drug design .

Summary Table of Applications

Application AreaBiological ActivityReferences
Infectious DiseasesAntibacterial and antifungal ,
Cancer TherapyInduction of apoptosis ,
Chronic InflammationAnti-inflammatory

Mechanism of Action

The mechanism by which 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are involved in various cellular processes.

    DNA Interaction: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent (R) Yield (%) Melting Point (°C) Key Properties/Activities Reference IDs
2-({5-[(4-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide 4-Methylphenyl (para) N/A N/A Commercial availability
2-{[5-(2-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-N'-phenylacetohydrazide 2-Hydroxyphenyl 83 154–156 Analgesic, antipyretic potential
2-[bis(2-Chloroethyl)amino]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetohydrazide 3-Nitrophenyl N/A N/A Cytotoxicity (HeLa cells)
2-({5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N′-[(E)-(3,4-dihydroxyphenyl)methylene]acetohydrazide 4-Chlorobenzyl, 3,4-dihydroxyphenyl 82* N/A Antioxidant potential
2-[[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetohydrazide 4-Methylphenyl (para) N/A N/A Structural analog (CAS 52494-24-3)

*Yield inferred from similar synthetic protocols in .

Key Observations:

Substituent Position and Lipophilicity :

  • The target compound’s 2-methylphenyl group (ortho-substitution) enhances steric hindrance compared to the 4-methylphenyl (para-substitution) in . This may influence binding affinity in biological systems due to spatial constraints.
  • Electron-Withdrawing Groups : Nitro (e.g., compound 87 in ) and chloro (e.g., compound 88 in ) substituents increase electrophilicity, correlating with enhanced cytotoxicity. In contrast, the target compound’s methyl group offers moderate lipophilicity without extreme electronic effects.

Hydrogen Bonding and Solubility :

  • Hydroxyl groups (e.g., 2-hydroxyphenyl in or 3,4-dihydroxyphenyl in ) improve solubility via hydrogen bonding, whereas the target compound’s methyl group prioritizes membrane permeability.

Biological Activity Trends: Cytotoxicity: Nitro and chloro derivatives () show potent activity against cancer cells, likely due to DNA alkylation or topoisomerase inhibition. The target compound’s methyl group may reduce toxicity while retaining moderate activity. Antimicrobial and Antioxidant Potential: Dihydroxyphenyl-substituted analogs () exhibit antioxidant properties, while the acetohydrazide moiety in contributes to analgesic effects.

Example Protocol from :

  • Step 1: Synthesis of 5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-amine via cyclization.
  • Step 2: Reaction with chloroacetamide to form the acetohydrazide derivative.
  • Yield: 83% for IIIA2; melting point: 154–156°C.

Biological Activity

The compound 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer applications. This article provides a comprehensive overview of the biological activity of this specific compound, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4OSC_{20}H_{22}N_{4}OS, with a molecular weight of 382.48 g/mol. The compound features a thiadiazole ring, which is pivotal for its biological activity due to its electron-withdrawing properties that enhance reactivity with biological targets.

Structural Representation

Chemical Structure  insert structural diagram here \text{Chemical Structure }\text{ insert structural diagram here }

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity: Studies have shown that derivatives of thiadiazoles demonstrate potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 32.6 μg/mL to lower than standard antibiotics like streptomycin and fluconazole .
  • Antifungal Activity: Compounds with the thiadiazole ring have also been tested against fungal strains such as Aspergillus niger and Candida albicans, showing varying degrees of effectiveness .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using MTT assays on various cell lines. Results indicate that certain concentrations yield promising results in inhibiting cell proliferation in cancer cell lines .

Anti-inflammatory Properties

Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation. This activity is often linked to the modulation of inflammatory mediators .

Study 1: Antimicrobial Efficacy

In a comparative study conducted by Dogan et al., various substitutions at the amine group of thiadiazole derivatives were evaluated for antimicrobial activity. The compound with a p-nitroaniline substitution exhibited significant antibacterial properties against Staphylococcus aureus with an MIC value of 62.5 μg/mL .

Study 2: Cytotoxicity Assessment

A study published in MDPI evaluated the cytotoxic effects of several thiadiazole derivatives on HaCat and Balb/c 3T3 cells. The findings revealed that certain compounds showed low cytotoxicity while maintaining high antibacterial efficacy, suggesting a favorable therapeutic index for further development .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameMIC (μg/mL)Target OrganismActivity Type
Compound A32.6E. coliAntibacterial
Compound B47.5S. aureusAntibacterial
Compound C15A. nigerAntifungal
Compound D62.5C. albicansAntifungal

Table 2: Cytotoxicity Results on Cell Lines

Compound NameCell LineIC50 (μM)
Compound AHaCat25
Compound BBalb/c 3T330

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-{5-[(2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via condensation of hydrazine hydrate with a thiadiazole intermediate. For example, hydrazine hydrate (1.2 eq) reacts with methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate in absolute ethanol under reflux for 4 hours. Reaction progress is monitored by TLC (chloroform:methanol, 7:3 ratio), followed by precipitation in ice water . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield.

Q. Which spectroscopic techniques are critical for structural characterization of this acetohydrazide derivative?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., N–H stretching at 3285–3303 cm⁻¹, C=O at 1652–1666 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns protons (e.g., methyl groups at δ 2.60–2.62 ppm) and carbons (aliphatic carbons at 11.81–70.38 ppm, aromatic carbons at 116.72–175.17 ppm) .
  • TLC/HPLC : Validates purity and reaction completion .

Q. What in vitro biological assays are used to evaluate its pharmacological potential?

  • Methodology : Cytotoxicity is assessed using MTT assays against cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and non-cancer NIH3T3 fibroblasts. IC₅₀ values are calculated, with active compounds like N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide showing IC₅₀ = 0.034–0.084 mmol L⁻¹ .

Advanced Research Questions

Q. How do reaction mechanisms explain unexpected byproducts in thiadiazole-acetohydrazide syntheses?

  • Methodology : Side reactions may arise from competing pathways. For instance, phenylhydrazine hydrochloride can yield unexpected pyrazole derivatives (e.g., 5-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,3,4-thiadiazole) due to cyclization or isomerization. Mechanistic studies using LC-MS/MS and isotopic labeling help trace intermediates .

Q. How can researchers resolve contradictions in spectral data for hydrazone isomers?

  • Methodology : Anti/syn isomer ratios in hydrazones are determined via ¹H NMR. Intramolecular hydrogen bonding (e.g., between imino N and 2-hydroxy groups) stabilizes anti-conformers. For example, 2-hydroxybenzaldehyde-derived hydrazones show anti:syn ratios >3:1 due to strong hydrogen bonding .

Q. What strategies enhance the anticancer activity of thiadiazole-acetohydrazide derivatives?

  • Methodology : Structure-activity relationship (SAR) studies reveal that:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring improve cytotoxicity (IC₅₀ values decrease by 40–60%) .
  • Alkyl chain length : Ethyl substituents (vs. methyl) enhance lipophilicity and aromatase inhibition (IC₅₀ = 0.062 mmol L⁻¹ for compound 4y) .
    • Table 1 : Selected SAR Data
Substituent (R)IC₅₀ (MCF-7, mmol L⁻¹)Aromatase Inhibition (IC₅₀, mmol L⁻¹)
-CH₃0.084 ± 0.0200.075 ± 0.006
-C₂H₅0.034 ± 0.0080.062 ± 0.004
-p-Tolyl0.021 ± 0.0050.058 ± 0.003

Q. What computational methods predict binding modes of this compound with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with enzymes like glutaminase (GLS1) or aromatase. Docking scores correlate with experimental IC₅₀ values; for example, compound 4y binds GLS1 with a ΔG = −9.2 kcal/mol, aligning with its potent inhibition .

Key Challenges in Research

  • Isomerism : Hydrazone conformers complicate spectral interpretation; use NOESY or variable-temperature NMR to distinguish isomers .
  • Byproduct Formation : Optimize reaction stoichiometry and temperature to suppress side pathways (e.g., pyrazole formation) .
  • Bioavailability : Poor aqueous solubility limits in vivo testing; derivatization with PEG or cyclodextrin inclusion improves pharmacokinetics .

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